

Spectroscopic data for 2,4-Diiodoaniline (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 2,4-Diiodoaniline

Cat. No.: B1347260

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Spectroscopic Data for 2,4-Diiodoaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2,4-Diiodoaniline**, a key intermediate in various synthetic applications, including pharmaceutical development. This document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2,4-Diiodoaniline** ($C_6H_5I_2N$). Due to the limited availability of directly published numerical data, this guide also provides data for structurally similar compounds, 2-iodoaniline and 4-iodoaniline, for comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm	Multiplicity	Assignment
2,4-Diiodoaniline	Data not explicitly found in searches			
2-Iodoaniline	CDCl ₃	~7.65	dd	Aromatic CH
~7.25	td	Aromatic CH		
~6.75	dd	Aromatic CH		
~6.60	td	Aromatic CH		
~4.0 (broad s)	s	NH ₂		
4-Iodoaniline	CDCl ₃	~7.40	d	Aromatic CH
~6.45	d	Aromatic CH		
~3.65 (broad s)	s	NH ₂		

¹³C NMR Spectral Data

Compound	Solvent	Chemical Shift (δ) ppm
2,4-Diiodoaniline	Data not explicitly found in searches	
2-Iodoaniline	CDCl ₃	~146.5, 139.0, 129.5, 120.0, 115.0, 84.0
4-Iodoaniline	CDCl ₃	~146.0, 138.0, 117.5, 82.0

Infrared (IR) Spectroscopy

Characteristic IR Absorption Bands

Compound	Functional Group	Vibrational Mode	Approximate Wavenumber (cm ⁻¹)
2,4-Diiodoaniline	N-H	Stretching	3400-3200
C-H (aromatic)	Stretching	3100-3000	
C=C (aromatic)	Stretching	1620-1580	
N-H	Bending	1650-1550	
C-I	Stretching	600-500	

Mass Spectrometry (MS)

Mass Spectral Data

Compound	Ionization Mode	Key m/z Values	Interpretation
2,4-Diiodoaniline	Electron Ionization (EI)	345	Molecular Ion [M] ⁺
Further fragmentation data not explicitly found			
2-Iodoaniline	Electron Ionization (EI)	219	Molecular Ion [M] ⁺
92	[M - I] ⁺		
65	[C ₅ H ₅] ⁺		
4-Iodoaniline	Electron Ionization (EI)	219	Molecular Ion [M] ⁺
92	[M - I] ⁺		
65	[C ₅ H ₅] ⁺		

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may vary depending on the instrumentation used.

NMR Spectroscopy (^1H and ^{13}C)

Sample Preparation:

- Dissolve approximately 5-20 mg of the solid sample in a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean, dry NMR tube to a final volume of approximately 0.6-0.7 mL.
- Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Instrumental Parameters:

- Spectrometer: A 300-500 MHz NMR spectrometer.
- ^1H NMR:
 - Pulse Angle: 30-45°
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
- ^{13}C NMR:
 - Pulse Angle: 30-45°
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons)
 - Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place the mixture into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

Instrumental Parameters:

- Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
- Scan Range: Typically 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
- A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (Electron Ionization)

Sample Introduction:

- Direct Insertion Probe (for solid samples): A small amount of the solid sample is placed in a capillary tube and introduced directly into the ion source.
- Gas Chromatography-Mass Spectrometry (GC-MS): The sample is dissolved in a volatile solvent and injected into the gas chromatograph for separation prior to entering the mass spectrometer.

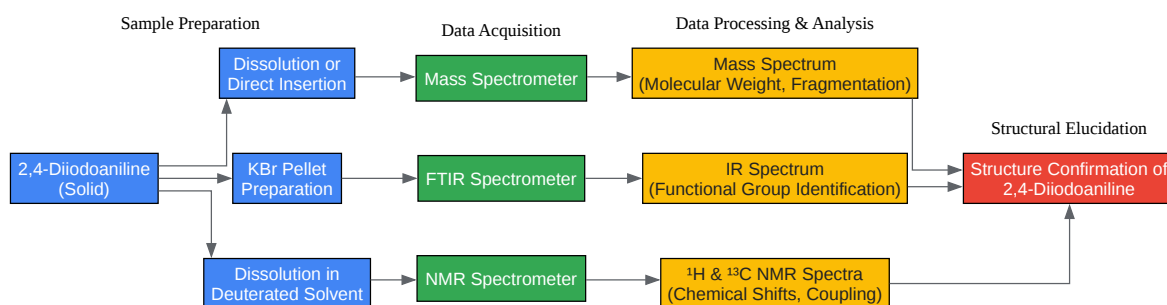
Instrumental Parameters:

- Ionization Mode: Electron Ionization (EI).

- Electron Energy: Typically 70 eV.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
- Scan Range: A mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-500).

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **2,4-Diiodoaniline**.



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Caption: General workflow for the spectroscopic analysis of **2,4-Diiodoaniline**.

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